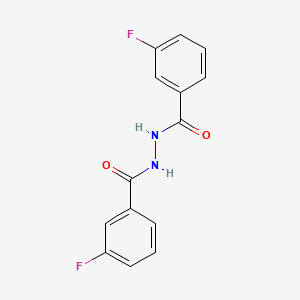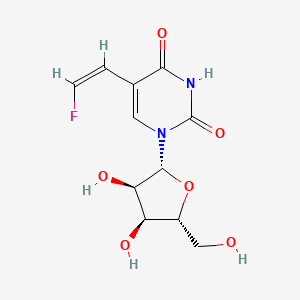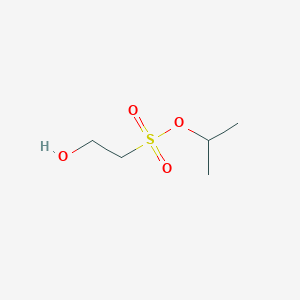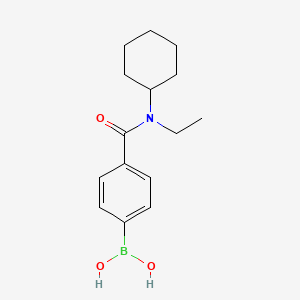
Hydrazine, 1,2-bis(m-fluorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of hydrazine, where two m-fluorobenzoyl groups are attached to the nitrogen atoms of the hydrazine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- typically involves the reaction of hydrazine with m-fluorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce hydrazine derivatives with varying degrees of fluorination.
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-bis(m-fluorobenzoyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for developing new drugs.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,2-bis(m-fluorobenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl groups can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(4-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(2-chlorobenzoyl)hydrazine
Uniqueness
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is unique due to the presence of two m-fluorobenzoyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
74038-74-7 |
|---|---|
Fórmula molecular |
C14H10F2N2O2 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
3-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
Clave InChI |
DJCSGSALPRONGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)







![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)





